molecular formula C14H13ClN2O4S B185628 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 58590-34-4

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B185628
CAS RN: 58590-34-4
M. Wt: 340.8 g/mol
InChI Key: WRUFFFYQJLUSFN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols and their derivatives, closely related to the compound , are noted for their environmental persistence and toxicity. These compounds are often by-products of industrial activities and agricultural practices, leading to widespread environmental contamination. Research by Zuanazzi et al. (2020) and Peng et al. (2016) highlights the ecological and toxicological concerns associated with chlorophenols, including their role as precursors to more toxic compounds such as dioxins. These studies underscore the need for effective biodegradation strategies to mitigate their impact on ecosystems.

Pharmacological Applications

The sulfonamide group, present in the compound of interest, is a critical feature in many therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antiepileptics, as reviewed by Carta et al. (2012). This review sheds light on the diverse pharmacological applications of sulfonamides, suggesting potential therapeutic uses for 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide based on its chemical structure.

Antioxidant Activity and Environmental Remediation

The presence of phenolic structures in similar compounds has been associated with antioxidant activity, a property explored in the context of environmental remediation and protective effects against oxidative stress. Studies like those by Igwegbe et al. (2021) and Munteanu & Apetrei (2021) discuss the removal of pollutants and the determination of antioxidant capacity, respectively. These applications highlight the potential for 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide to contribute to environmental health and pharmacology.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFFFYQJLUSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207307
Record name Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide

CAS RN

58590-34-4
Record name Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058590344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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